molecular formula C18H18FNO3S B2454990 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1448124-83-1

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2454990
CAS RN: 1448124-83-1
M. Wt: 347.4
InChI Key: KORSWNATSCPTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of azetidinone derivatives that have been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. The compound has also been found to interact with certain receptors in the brain, such as the GABA-A receptor, which is responsible for regulating neuronal activity.
Biochemical and Physiological Effects:
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone has been found to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins. The compound has also been found to exhibit anticonvulsant properties by interacting with the GABA-A receptor in the brain. Additionally, it has been found to exhibit potential anticancer activity by inducing cell death in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone in lab experiments is its potential to exhibit significant pharmacological activities. The compound has been extensively studied for its potential applications in the treatment of various diseases, making it a valuable tool for researchers in the field of medicine. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone. One potential direction is the further exploration of its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another potential direction is the study of its potential anticancer activity against other types of cancer cells. Additionally, the development of new derivatives of this compound with improved pharmacological properties is another potential direction for future research.

Synthesis Methods

The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of m-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine to obtain the intermediate product. The final product is obtained by reacting the intermediate product with azetidinone in the presence of a base such as potassium carbonate.

Scientific Research Applications

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone has been found to exhibit significant pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potential anticancer activity against certain types of cancer cells. The compound has been extensively studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-13-3-2-4-14(9-13)10-18(21)20-11-17(12-20)24(22,23)16-7-5-15(19)6-8-16/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORSWNATSCPTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

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